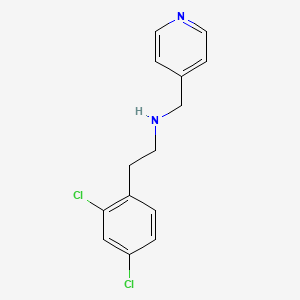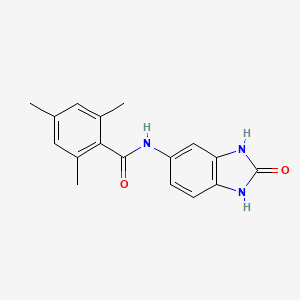![molecular formula C20H15NO4 B3861124 1-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B3861124.png)
1-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one
描述
1-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one, also known as chalcone, is a naturally occurring chemical compound that belongs to the class of flavonoids. Chalcone has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. Due to its diverse therapeutic potential, chalcone has been the focus of extensive scientific research.
作用机制
The mechanism of action of 1-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one is complex and varies depending on the target disease. Chalcone exhibits its anticancer effects by inducing apoptosis through the activation of caspase enzymes and the inhibition of anti-apoptotic proteins. Chalcone also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Chalcone regulates glucose metabolism and insulin signaling pathways by activating AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) gamma. Chalcone exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Chalcone also inhibits the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) that are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
Chalcone exhibits various biochemical and physiological effects depending on the target disease. Chalcone induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation. Chalcone also inhibits the migration and invasion of cancer cells by regulating the expression of matrix metalloproteinases (MMPs) and other adhesion molecules. Chalcone regulates glucose metabolism and insulin signaling pathways, thereby improving insulin sensitivity and glucose uptake. Chalcone exhibits anti-inflammatory effects by reducing the production of reactive oxygen species (ROS) and nitric oxide (NO) that are involved in the pathogenesis of inflammation. Chalcone also exhibits antimicrobial effects by disrupting the cell membrane integrity and inhibiting the synthesis of nucleic acids and proteins.
实验室实验的优点和局限性
Chalcone has several advantages for lab experiments such as its easy synthesis, low toxicity, and diverse therapeutic potential. Chalcone can be synthesized using simple laboratory equipment and techniques. Chalcone also exhibits low toxicity towards normal cells and tissues, making it a promising candidate for drug development. Chalcone possesses a wide range of biological activities, making it suitable for studying various diseases. However, 1-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one has certain limitations for lab experiments such as its poor solubility in water and low bioavailability. Chalcone also exhibits instability under certain conditions such as high temperature and pH, which can affect its activity and efficacy.
未来方向
Chalcone has immense potential for future research in various fields such as drug development, nanotechnology, and biomedicine. Chalcone can be modified structurally to improve its solubility, stability, and bioavailability. Chalcone can also be encapsulated in nanoparticles to enhance its delivery and efficacy. Chalcone can be used as a lead compound for the development of novel drugs for various diseases such as cancer, diabetes, inflammation, and microbial infections. Chalcone can also be used as a tool for studying various biochemical and physiological processes such as angiogenesis, apoptosis, and inflammation. Chalcone has a promising future in the field of biomedicine as a natural and safe therapeutic agent.
科学研究应用
Chalcone has been extensively studied for its therapeutic potential in various diseases such as cancer, diabetes, inflammation, and microbial infections. Chalcone has been found to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and regulating cell cycle progression. Chalcone also exhibits antidiabetic effects by regulating glucose metabolism and insulin signaling pathways. In addition, 1-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Chalcone has also been found to possess antimicrobial activity against a wide range of microorganisms such as bacteria, fungi, and viruses.
属性
IUPAC Name |
(E)-1-(4-methylphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c1-14-6-8-15(9-7-14)19(22)12-10-16-11-13-20(25-16)17-4-2-3-5-18(17)21(23)24/h2-13H,1H3/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMRZKJOVPYEFY-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B3861057.png)
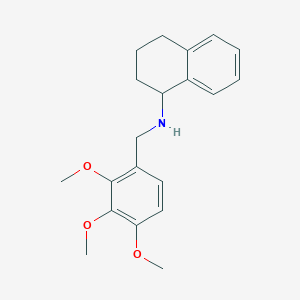
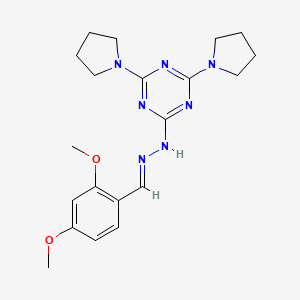
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3861087.png)
![(7-chloro-4-methyl-2-quinolinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B3861090.png)
![4-{3-[(1-benzyl-4-piperidinyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B3861094.png)
![6,7-dimethoxy-N-[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B3861097.png)
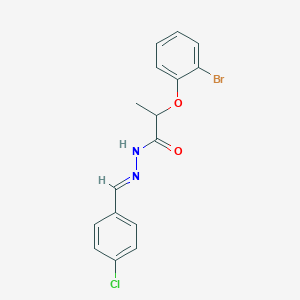
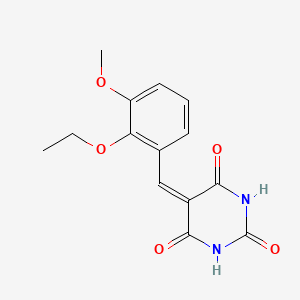
![2-[(4-methylphenyl)amino]-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3861106.png)

![N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide](/img/structure/B3861117.png)
